PF-06446846 hydrochloride functions as a selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that regulates low-density lipoprotein cholesterol (LDL-C) levels in the blood. It binds to LDL receptors on liver cells, promoting their degradation and hindering LDL-C clearance from the bloodstream [].
PF-06446846 hydrochloride acts by inducing ribosomes to stall during the translation process of PCSK9 protein synthesis, specifically around codon 34 []. This stalling disrupts the production of functional PCSK9, leading to lower PCSK9 levels and potentially increased LDL receptor activity.
Studies on human hepatoma cells (Huh7 cells) have shown that PF-06446846 hydrochloride effectively inhibits PCSK9 secretion with a half-maximal inhibitory concentration (IC50) of 0.3 μM []. This indicates its potential for reducing PCSK9 levels in laboratory settings.
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride, also known as PF-06446846, is a complex organic compound characterized by its intricate structure featuring multiple heterocyclic rings. This compound has garnered attention due to its potential therapeutic applications, particularly in the field of oncology and other diseases influenced by cellular signaling pathways. With a molecular weight of approximately 433.9 g/mol, it contains functional groups that enhance its biological activity and solubility properties .
PF-06446846 hydrochloride inhibits PCSK9 by inducing ribosomes to stall during its translation process around codon 34 []. This stalling disrupts the production of mature PCSK9 protein, leading to decreased PCSK9 levels and increased LDL receptor activity, ultimately lowering blood cholesterol levels [].
PF-06446846 has demonstrated significant biological activity, particularly as an inhibitor of certain protein interactions involved in cancer cell proliferation. It has been studied for its effects on:
The synthesis of N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide involves several steps:
The primary applications of N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide include:
Interaction studies have shown that PF-06446846 can bind specifically to target proteins involved in cancer progression. These studies often utilize techniques such as:
Several compounds share structural similarities with N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide. Here are some notable examples:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-piperidin-3-ylphenyl)-6-(trifluoromethyl)pyridine-3-carboxamide | Piperidine ring; trifluoromethyl group | Anticancer properties |
4-chloro-N-[4-pyrrolidin-3-yphenyl]benzamide | Similar benzamide structure; different substituents | Anti-inflammatory effects |
4-methylsulfanyl-N-[4-(2R)-morpholin-2-yphenyl]benzamide | Morpholine ring; methylsulfanyl group | Anticancer activity |
The uniqueness of N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide lies in its specific combination of heterocycles and functional groups that enhance its selectivity and potency against targeted proteins involved in disease pathways compared to other similar compounds.